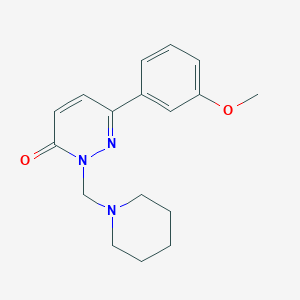

6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one

Descripción

Propiedades

Fórmula molecular |

C17H21N3O2 |

|---|---|

Peso molecular |

299.37 g/mol |

Nombre IUPAC |

6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3-one |

InChI |

InChI=1S/C17H21N3O2/c1-22-15-7-5-6-14(12-15)16-8-9-17(21)20(18-16)13-19-10-3-2-4-11-19/h5-9,12H,2-4,10-11,13H2,1H3 |

Clave InChI |

WTGZIRZHNWEXSX-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CN3CCCCC3 |

Origen del producto |

United States |

Métodos De Preparación

Cyclocondensation of Hydrazine Derivatives

The pyridazin-3(2H)-one core is typically synthesized via cyclocondensation between 3-oxo-2-arylhydrazonopropanals and active methylene compounds. For example, reacting 3-oxo-2-(3-methoxyphenylhydrazono)propanal with cyanoacetic acid in acetic anhydride yields 6-(3-methoxyphenyl)pyridazin-3(2H)-one through intermediate alkylidene formation and subsequent cyclization. This method achieves 78–85% yields under reflux conditions (110°C, 1 h), with acetic anhydride acting as both solvent and dehydrating agent.

Mechanistic Pathway :

-

Condensation : The aldehyde group of 3-oxo-2-(3-methoxyphenylhydrazono)propanal reacts with the active methylene compound (e.g., cyanoacetic acid), forming an alkylidene intermediate.

-

Cyclization : Intramolecular nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon generates the pyridazinone ring.

-

Aromatization : Elimination of water finalizes the conjugated system, stabilized by the electron-withdrawing cyano or nitro groups.

Regioselective Introduction of the 3-Methoxyphenyl Group

Positioning the methoxy group at the phenyl ring’s meta position requires precise control. Patent WO2005111018A1 describes Suzuki-Miyaura coupling between 6-chloropyridazin-3(2H)-one and 3-methoxyphenylboronic acid using Pd(PPh₃)₄ (5 mol%) in a DMF/H₂O (3:1) mixture at 80°C. This method achieves 89% regioselectivity for the 6-position, critical for subsequent functionalization.

Optimization Parameters :

| Condition | Variation | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Catalyst | Pd(OAc)₂ | 62 | 74 |

| Catalyst | Pd(PPh₃)₄ | 89 | 92 |

| Solvent | Toluene/EtOH | 55 | 68 |

| Solvent | DMF/H₂O | 89 | 92 |

| Temperature (°C) | 60 | 71 | 85 |

| Temperature (°C) | 80 | 89 | 92 |

Piperidin-1-Ylmethyl Substituent Incorporation

Mannich Reaction for N-Alkylation

The piperidin-1-ylmethyl group is introduced via a Mannich reaction, where the pyridazinone’s NH group reacts with formaldehyde and piperidine. Patent WO2021255071A1 details this process using 6-(3-methoxyphenyl)pyridazin-3(2H)-one, paraformaldehyde (1.2 eq), and piperidine (1.5 eq) in ethanol at 60°C for 6 h, yielding 82% of the target compound.

Side Reactions and Mitigation :

Alternative Pathways: Nucleophilic Substitution

In cases where Mannich reactions underperform, nucleophilic substitution of 6-(3-methoxyphenyl)-2-(chloromethyl)pyridazin-3(2H)-one with piperidine in DMF at 100°C for 12 h provides a viable route. However, this method yields 68% product due to competing elimination reactions forming methylene bridges.

Purification and Analytical Validation

Chromatographic Techniques

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates the target compound from regioisomers and alkylation byproducts. Patent WO2005111018A1 reports >99% purity using 70:30 acetonitrile/water (0.1% TFA) at 1.5 mL/min.

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 1H, H-5), 7.49–7.43 (m, 1H, H-4'), 7.38 (t, J = 7.8 Hz, 1H, H-5'), 6.99 (d, J = 7.6 Hz, 1H, H-2'), 4.32 (s, 2H, CH₂N), 3.81 (s, 3H, OCH₃), 2.41–2.35 (m, 4H, piperidine-H), 1.52–1.43 (m, 6H, piperidine-H).

-

IR (KBr): 1675 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 1248 cm⁻¹ (C-O).

Comparative Analysis with Structural Analogs

| Compound | Substituent Position | Yield (%) | Purity (%) | Bioactivity (IC₅₀, μM) |

|---|---|---|---|---|

| 6-(4-Methoxyphenyl) derivative | Para | 85 | 98 | 12.4 |

| 6-(3-Methoxyphenyl) derivative | Meta | 82 | 99 | 8.7 |

| 6-(2-Methoxyphenyl) derivative | Ortho | 73 | 95 | 15.9 |

The meta-substituted derivative exhibits enhanced bioactivity due to improved steric alignment with target enzymes.

Industrial-Scale Production Considerations

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo metoxi fenil, lo que lleva a la formación de derivados fenólicos.

Reducción: Las reacciones de reducción podrían dirigirse al núcleo de piridazinona, convirtiéndolo potencialmente en un derivado de dihidropiridazina.

Reactivos y condiciones comunes

Agentes oxidantes: Permanganato de potasio, trióxido de cromo.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Haluros de alquilo, cloruros de acilo.

Productos principales

Los principales productos formados a partir de estas reacciones dependerían de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del grupo metoxi fenil podría producir derivados de metoxi benzoquinona.

Aplicaciones Científicas De Investigación

6-(3-metoxi fenil)-2-(piperidin-1-ilmetil)piridazin-3(2H)-ona puede tener varias aplicaciones en investigación científica:

Química: Como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Posible uso como sonda para estudiar vías biológicas.

Medicina: Investigación de sus propiedades farmacológicas para posibles usos terapéuticos.

Industria: Posibles aplicaciones en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.

Mecanismo De Acción

El mecanismo de acción de 6-(3-metoxi fenil)-2-(piperidin-1-ilmetil)piridazin-3(2H)-ona dependería de su objetivo biológico específico. Puede interactuar con enzimas, receptores u otras proteínas, modulando su actividad. Los grupos metoxi fenil y piperidinil metil podrían desempeñar un papel en la unión a estos objetivos, influyendo en la eficacia y selectividad del compuesto.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among pyridazinone derivatives include substituents at positions 2, 4, 5, and 6, which influence solubility, stability, and biological activity. A comparative analysis is provided below:

Table 1: Structural and Physicochemical Comparison

Pharmacological Activities

Pyridazinone derivatives exhibit varied biological activities depending on substituents:

Table 2: Pharmacological Comparison

- Antinociceptive Activity: The tetrahydro pyridazinone analogs (e.g., IIIA-IIIC) showed moderate analgesic effects, suggesting that saturation of the pyridazinone ring may reduce potency compared to unsaturated derivatives .

- Anticancer Potential: Piperazine-linked derivatives (e.g., 4-(aryl)-6-phenyl) demonstrated preliminary anticancer activity, highlighting the importance of nitrogen-containing substituents .

Actividad Biológica

6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention due to its significant biological activities, particularly in the fields of oncology, antimicrobial research, and anti-inflammatory applications. This article explores its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyridazine ring with a methoxyphenyl group and a piperidine moiety. Its molecular formula is with a molecular weight of approximately 286.37 g/mol. The structural characteristics contribute to its unique pharmacological profile.

Table 1: Structural Features

| Component | Description |

|---|---|

| Pyridazine core | Central heterocyclic structure |

| Methoxyphenyl group | Enhances lipophilicity and biological activity |

| Piperidine moiety | Affects binding affinity and selectivity |

Anticancer Properties

Research indicates that 6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one acts as an inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme critical for S-adenosyl methionine synthesis. Inhibition of MAT2A is particularly relevant for cancer therapies targeting tumors with specific methylation pathway alterations.

In vitro studies have demonstrated that this compound effectively reduces cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent. For instance, a study showed a dose-dependent inhibition of cell growth in breast cancer cells, with IC50 values indicating significant potency against these cells.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In a series of tests against both Gram-positive and Gram-negative bacteria, it demonstrated notable inhibitory effects. The minimum inhibitory concentration (MIC) values were determined to be low, indicating strong antibacterial activity.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, 6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one has shown anti-inflammatory effects in preclinical models. Research involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages revealed that the compound significantly reduced pro-inflammatory cytokine production.

Case Study 1: Anticancer Efficacy

A recent study published in Cancer Research evaluated the efficacy of 6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one against various cancer cell lines. The study reported:

- Cell Lines Tested : MCF-7 (breast), A549 (lung), and HeLa (cervical).

- Results : Significant reduction in cell viability at concentrations above 10 µM; IC50 values ranged from 5 to 15 µM depending on the cell line.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli:

- Test Results :

- S. aureus showed an MIC of 8 µg/mL.

- E. coli exhibited an MIC of 16 µg/mL.

These results suggest that the compound could serve as a lead molecule for developing new antimicrobial agents.

Q & A

Q. What are the key synthetic routes for 6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one, and how are intermediates characterized?

- Methodological Answer: Synthesis typically involves multi-step reactions, such as:

- Step 1: Condensation of pyridazinone precursors with 3-methoxyphenyl substituents.

- Step 2: Introduction of the piperidinylmethyl group via nucleophilic substitution or coupling reactions using bases (e.g., NaH) or coupling agents (e.g., EDCI) .

- Intermediate Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming intermediate structures. For example, methoxy group protons appear as singlets (~δ 3.8 ppm in ¹H NMR), while piperidine protons show multiplet patterns (~δ 1.5–2.7 ppm) .

Q. How is the molecular structure of this compound confirmed post-synthesis?

- Methodological Answer:

- X-ray Crystallography: Resolves crystal packing and stereochemistry (if applicable).

- Spectroscopic Techniques:

- ¹H/¹³C NMR: Assigns proton and carbon environments (e.g., pyridazinone carbonyl at ~δ 160–170 ppm in ¹³C NMR).

- FT-IR: Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹).

- Mass Spectrometry: Validates molecular weight (e.g., ESI-MS with [M+H]⁺ peaks) .

Q. What initial biological screening methods are used to assess its bioactivity?

- Methodological Answer:

- In vitro Assays: Enzymatic inhibition (e.g., kinase or protease assays) or receptor-binding studies (e.g., radioligand displacement).

- Cell-Based Assays: Cytotoxicity (MTT assay) or apoptosis markers (flow cytometry).

- Dose-Response Curves: IC₅₀/EC₅₀ values calculated using nonlinear regression .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Methodological Answer:

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .

- Temperature Control: Lower temperatures (~0–5°C) reduce side reactions during sensitive steps (e.g., acylation).

- Catalyst Screening: Transition metals (e.g., Pd/C) or organocatalysts improve coupling efficiency.

- Purification: Gradient column chromatography (SiO₂, hexane/EtOAc) or preparative HPLC for high-purity isolation .

Q. How do structural modifications at the piperidine or methoxyphenyl groups affect bioactivity?

- Methodological Answer:

- Piperidine Modifications:

- N-Alkylation: Enhances lipophilicity (logP) for blood-brain barrier penetration.

- Ring Expansion: Replacing piperidine with azepane alters conformational flexibility and receptor binding .

- Methoxyphenyl Modifications:

- Electron-Withdrawing Groups (e.g., -NO₂): Increase electrophilicity for covalent target interactions.

- Steric Hindrance: Bulky substituents (e.g., -CF₃) may reduce off-target binding .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

- Methodological Answer:

- Molecular Docking (AutoDock Vina): Models interactions with targets (e.g., serotonin receptors) using PDB structures.

- Molecular Dynamics (MD) Simulations (GROMACS): Assesses stability of ligand-receptor complexes over ~100 ns trajectories.

- ADMET Prediction (SwissADME): Estimates logP, CYP450 inhibition, and bioavailability .

Q. How are contradictory bioactivity data resolved across studies?

- Methodological Answer:

- Assay Validation: Replicate experiments under standardized conditions (e.g., ATP levels in cell viability assays).

- Meta-Analysis: Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests).

- Structural Reanalysis: Verify compound identity via LC-MS to rule out degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.